
2-(2-Methoxyethoxy)ethyl 8-(2-octylcyclopropyl)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A(2)C is a biochemical.
Aplicaciones Científicas De Investigación
Membrane Fluidization and Anesthesia
- A study by Buck, Allan, and Harris (1989) found that intravenous administration of this compound in mice disordered brain membranes but did not produce intoxication or anesthesia. This indicates a specific interaction with brain membranes without the anesthetic effects (Buck, Allan, & Harris, 1989).
Erythrocyte Fusion
- Research by Glaser and Kosower (1986) demonstrated that this compound promotes fusion of rat, but not human, erythrocytes. This fusion was shown to be dependent on membrane proteolysis induced by calcium and a cytoplasmic protease, calpain (Glaser & Kosower, 1986).
Activation of Calpain
- Hayashi, Saito, and Kawashima (1992) found that the compound promotes the fusion of erythrocytes in the presence of exogenous calcium. This process was linked to the autolytic activation of mu-calpain, a calcium-activated neutral protease, suggesting a critical role for this enzyme in the fusion process (Hayashi, Saito, & Kawashima, 1992).
Membrane-Mobility Agent-Promoted Fusion
- Kosower, Glaser, and Kosower (1983) reported that rat erythrocytes undergo fusion when treated with this compound, linked to proteolysis of membrane proteins by calcium-activated proteases. This suggests that membrane protein degradation plays a necessary role in the fusion process (Kosower, Glaser, & Kosower, 1983).
Alteration of Red Blood Cell Membrane Properties
- A study by Kosower, Zipser, and Kosower (1980) demonstrated that brief incubation with this compound produces significant changes in human red blood cell membranes, indicating its potential for altering membrane properties (Kosower, Zipser, & Kosower, 1980).
Calpain-Calpastatin Balance in Fusion
- Glaser and Kosower (1986) also found that the balance between the protease calpain and its inhibitor, calpastatin, determines the fusibility of erythrocytes. This study highlighted the regulatory role of calpastatin in membrane fusion (Glaser & Kosower, 1986).
Thermally Sensitive Polymers
- Research by Pal and De (2012) on a related compound, 2-(2-methoxyethoxy)ethyl methacrylate, revealed the synthesis of thermoresponsive polymers with potential applications in materials science (Pal & De, 2012).
Propiedades
Número CAS |
54050-62-3 |
|---|---|
Nombre del producto |
2-(2-Methoxyethoxy)ethyl 8-(2-octylcyclopropyl)octanoate |
Fórmula molecular |
C24H46O4 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)ethyl 8-[(1S,2R)-2-octylcyclopropyl]octanoate |
InChI |
InChI=1S/C24H46O4/c1-3-4-5-6-8-11-14-22-21-23(22)15-12-9-7-10-13-16-24(25)28-20-19-27-18-17-26-2/h22-23H,3-21H2,1-2H3/t22-,23+/m1/s1 |
Clave InChI |
LINQKXSEKAWBOU-PKTZIBPZSA-N |
SMILES isomérico |
CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OCCOCCOC |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OCCOCCOC |
SMILES canónico |
CCCCCCCCC1CC1CCCCCCCC(=O)OCCOCCOC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-(2-methoxy)ethoxyethyl-8-(2-n-octylcyclopropyl)octanoate A(2)C A2C A2C reagent membrane mobility agent A(2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



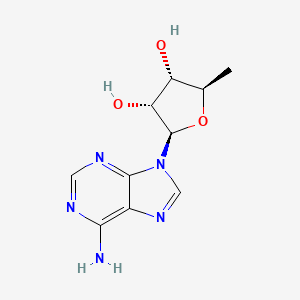
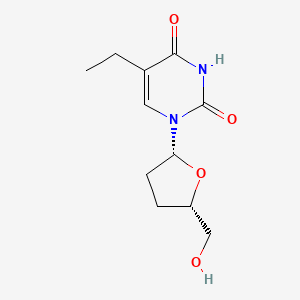
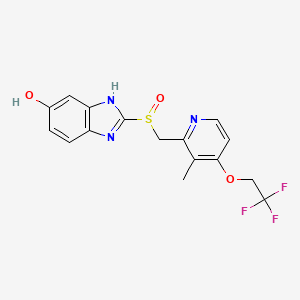
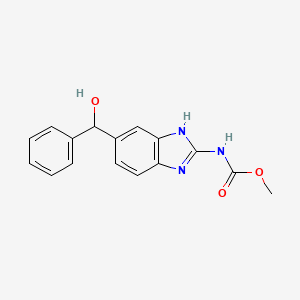
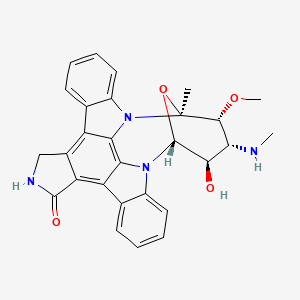
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B1664660.png)
![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)
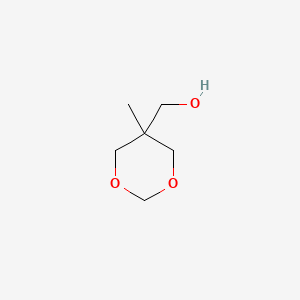
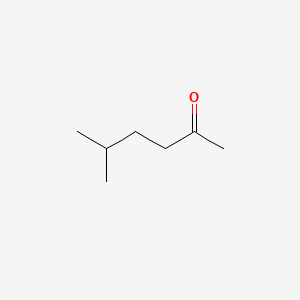

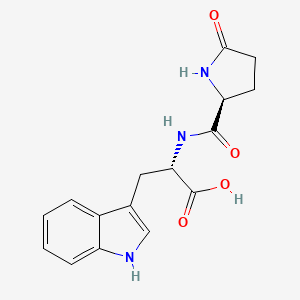
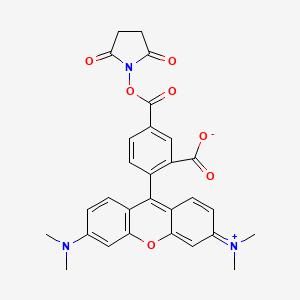
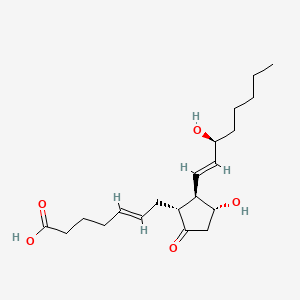
![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)